
5-(3-Hydroxybutylidene)-4,6,6-trimethylcyclohex-3-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Hydroxybutylidene)-4,6,6-trimethylcyclohex-3-en-1-ol is a chemical compound with the molecular formula C13H22O2 It is known for its unique structure, which includes a hydroxybutylidene group attached to a trimethylcyclohexene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Hydroxybutylidene)-4,6,6-trimethylcyclohex-3-en-1-ol can be achieved through several synthetic routes. One common method involves the reaction of a suitable precursor with a hydroxybutylidene reagent under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical processes. These processes often utilize advanced techniques such as high-resolution gas chromatography and mass spectrometry to ensure the purity and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-Hydroxybutylidene)-4,6,6-trimethylcyclohex-3-en-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are influenced by the presence of functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield corresponding ketones or aldehydes, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
5-(3-Hydroxybutylidene)-4,6,6-trimethylcyclohex-3-en-1-ol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-(3-Hydroxybutylidene)-4,6,6-trimethylcyclohex-3-en-1-ol involves its interaction with molecular targets within cells. The compound can form adducts with DNA and proteins, leading to various biological effects . These interactions are often mediated by the formation of Schiff bases and other reactive intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(3-Hydroxybutylidene)-3,5,5-trimethyl-2-cyclohexen-1-one
- 3-Hydroxy-β-damascone
- Blumenol A
- Blumenol C
Uniqueness
What sets 5-(3-Hydroxybutylidene)-4,6,6-trimethylcyclohex-3-en-1-ol apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
66465-77-8 |
|---|---|
Molekularformel |
C13H22O2 |
Molekulargewicht |
210.31 g/mol |
IUPAC-Name |
5-(3-hydroxybutylidene)-4,6,6-trimethylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C13H22O2/c1-9-5-8-12(15)13(3,4)11(9)7-6-10(2)14/h5,7,10,12,14-15H,6,8H2,1-4H3 |
InChI-Schlüssel |
ARRVNHZYNBLMGD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCC(C(C1=CCC(C)O)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7H-Dibenzo[a,c]carbazole](/img/structure/B14481451.png)
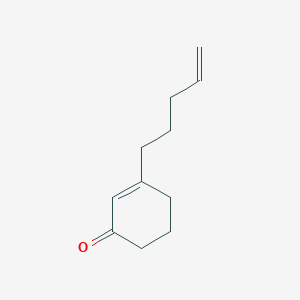

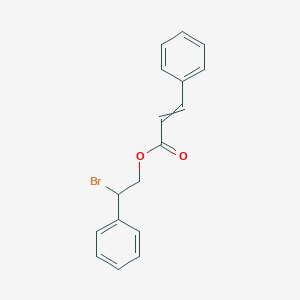
![5-Nitrothieno[2,3-c][1,2]thiazol-3-amine](/img/structure/B14481483.png)
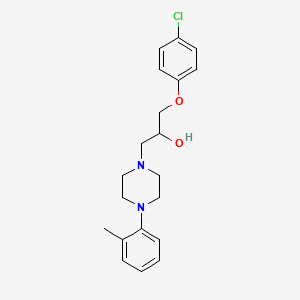
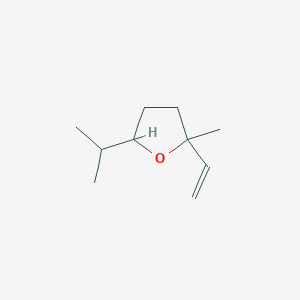
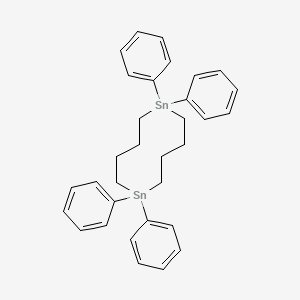
![Acetamide, 2-[[(cyanophenylmethylene)amino]oxy]-](/img/structure/B14481515.png)
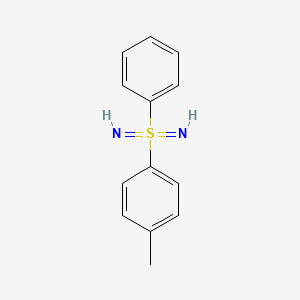
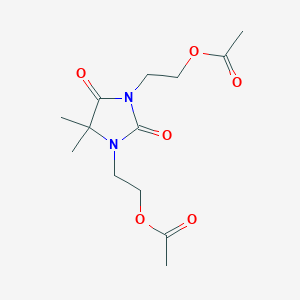
![N-[(E)-{[(E)-(Butylimino)(phenyl)methyl]amino}(phenyl)methylidene]benzamide](/img/structure/B14481533.png)
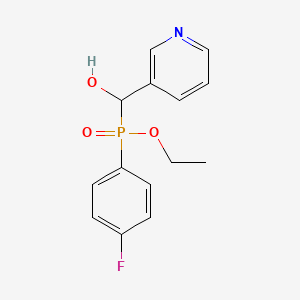
![6-[(8-Methylnonyl)oxy]-6-oxohexanoate](/img/structure/B14481541.png)
